

# An In-Depth Technical Guide to AS-183: A Novel ACAT Inhibitor

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## Compound of Interest

Compound Name: AS-183

Cat. No.: B1667630

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## Abstract

**AS-183** is a naturally occurring small molecule isolated from the fungus *Scedosporium* sp. SPC-15549 that has been identified as a potent inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis, and its inhibition is a therapeutic target for managing hypercholesterolemia and atherosclerosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **AS-183**, along with detailed experimental protocols and pathway diagrams to support further research and drug development efforts.

## Chemical Identity and Physicochemical Properties

**AS-183** is chemically known as 2,4-dimethyl-2-hydroxy-5-(1,3,5,7-tetramethylnonyl)-3(2H)furanone[1]. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Name	2,4-dimethyl-2-hydroxy-5-(1,3,5,7-tetramethylnonyl)-3(2H)furanone	[1]
Synonym	AS-183	[1]
CAS Number	147317-12-2	
Molecular Formula	C19H34O3	
Molecular Weight	310.48 g/mol	
Appearance	Colorless oil	
Solubility	Soluble in methanol, ethanol, acetone, and ethyl acetate; Insoluble in water and n-hexane	
UV $\lambda_{\text{max}}$ (MeOH)	278 nm ( $\epsilon$ 8,900)	

Chemical Structure:

 Chemical structure of AS-183

Caption: 2D structure of **AS-183** (2,4-dimethyl-2-hydroxy-5-(1,3,5,7-tetramethylnonyl)-3(2H)furanone)

## Biological Activity and Mechanism of Action

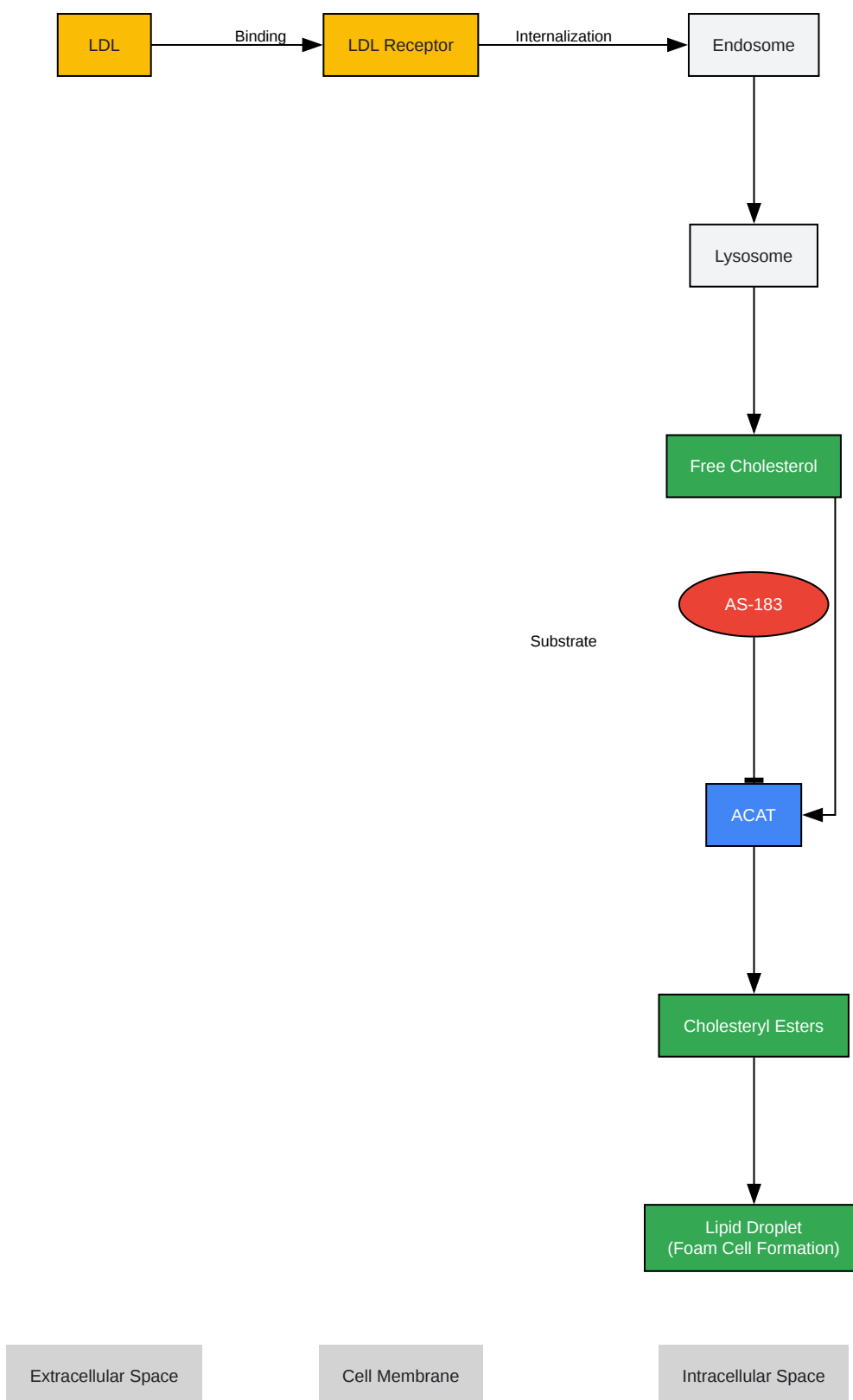
**AS-183** is a potent inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. By inhibiting ACAT, **AS-183** prevents the esterification and subsequent storage of excess cholesterol in cells, which is a key process in the development of atherosclerosis.

Pharmacological Data:

Parameter	Value	Cell/Enzyme Source	Reference
IC50 (ACAT inhibition)	0.94 $\mu$ M	Rabbit liver microsomes	<a href="#">[1]</a>
IC50 (Cholesterol ester formation)	18.1 $\mu$ M	HepG2 cells	<a href="#">[1]</a>
IC50 (Cholesterol ester formation)	25.5 $\mu$ M	CaCo2 cells	<a href="#">[1]</a>
IC50 (Cholesterol ester formation)	34.5 $\mu$ M	THP-1 cells	<a href="#">[1]</a>

## Acyl-CoA: Cholesterol Acyltransferase (ACAT) Signaling Pathway

The ACAT enzyme is a key regulator of cellular cholesterol levels. When intracellular free cholesterol levels rise, ACAT is activated to convert the excess cholesterol into cholesteryl esters, which are then stored in lipid droplets. This process prevents the cytotoxic effects of high levels of free cholesterol. In the context of atherosclerosis, the accumulation of cholesteryl esters in macrophages within the arterial wall leads to the formation of foam cells, a hallmark of atherosclerotic plaques. Inhibition of ACAT by compounds like **AS-183** can therefore prevent foam cell formation and potentially slow the progression of atherosclerosis.



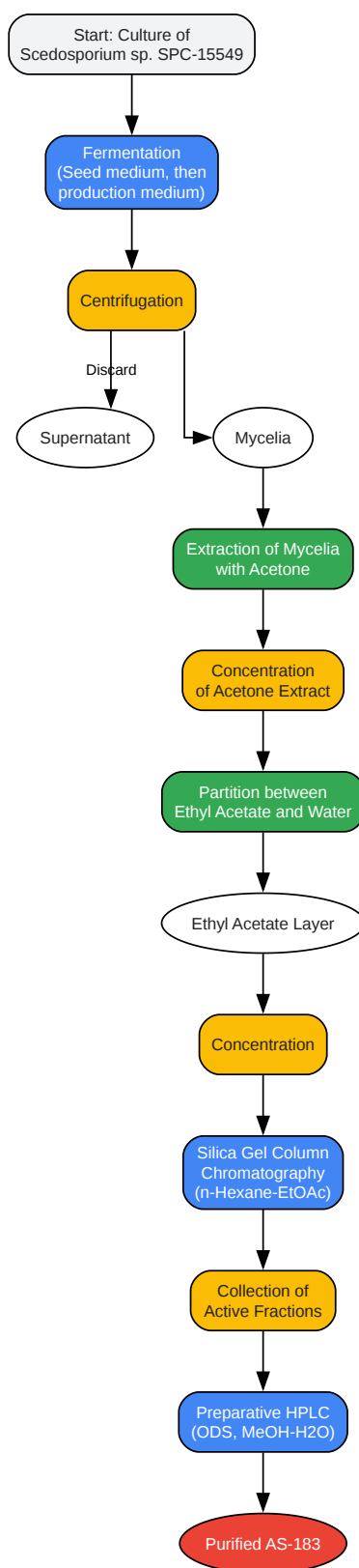
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ACAT Signaling Pathway and Inhibition by **AS-183**.

## Experimental Protocols

### Isolation of **AS-183** from *Scedosporium* sp. SPC-15549

The following is a representative workflow for the isolation and purification of **AS-183** from a culture of *Scedosporium* sp. SPC-15549.



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Isolation and Purification Workflow for **AS-183**.

#### Detailed Steps:

- **Fermentation:** *Scedosporium* sp. SPC-15549 is cultured in a suitable seed medium followed by a larger scale production medium to generate sufficient biomass.
- **Extraction:** The mycelia are separated from the culture broth by centrifugation. The mycelial cake is then extracted with acetone.
- **Solvent Partitioning:** The acetone extract is concentrated and then partitioned between ethyl acetate and water. The active compound, **AS-183**, is extracted into the ethyl acetate layer.
- **Chromatographic Purification:** The concentrated ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
- **Final Purification:** The fractions showing ACAT inhibitory activity are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column with a methanol-water mobile phase to yield pure **AS-183**.

## In Vitro ACAT Inhibition Assay

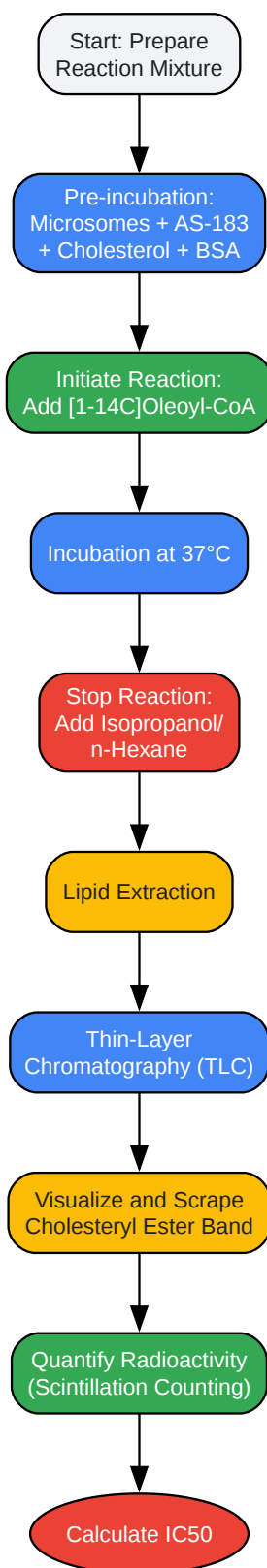
This protocol describes a general method to determine the inhibitory activity of **AS-183** on ACAT using rabbit liver microsomes as the enzyme source.

#### Materials:

- Rabbit liver microsomes
- **AS-183** (or other test compounds)
- [1-14C]Oleoyl-CoA
- Bovine serum albumin (BSA)
- Potassium phosphate buffer (pH 7.4)
- Cholesterol
- Thin-layer chromatography (TLC) plates (silica gel)

- Scintillation counter and cocktail

Workflow:





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### Experimental Workflow for In Vitro ACAT Inhibition Assay.

#### Procedure:

- **Prepare Reaction Mixture:** In a microcentrifuge tube, combine the rabbit liver microsomes, potassium phosphate buffer, BSA, and cholesterol.
- **Pre-incubation with Inhibitor:** Add varying concentrations of **AS-183** (dissolved in a suitable solvent like DMSO) to the reaction mixture and pre-incubate for a specified time at 37°C.
- **Initiate Reaction:** Start the enzymatic reaction by adding [1-14C]Oleoyl-CoA.
- **Incubation:** Incubate the reaction mixture at 37°C for a defined period.
- **Stop Reaction and Extract Lipids:** Terminate the reaction by adding a mixture of isopropanol and n-hexane. Vortex and centrifuge to separate the phases.
- **TLC Analysis:** Spot the lipid-containing organic phase onto a silica gel TLC plate and develop the plate using an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid).
- **Quantification:** Visualize the cholesteryl ester band (e.g., by autoradiography or with iodine vapor), scrape the corresponding silica from the plate, and quantify the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **AS-183** and determine the IC50 value.

## Conclusion

**AS-183** is a promising natural product with potent ACAT inhibitory activity. Its furanone scaffold represents a unique chemical class for the development of novel anti-hypercholesterolemic and anti-atherosclerotic agents. The information provided in this technical guide, including its chemical and biological properties, along with detailed experimental workflows, serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery who are interested in exploring the therapeutic potential of **AS-183** and its analogs.

Further studies are warranted to elucidate the in vivo efficacy and safety profile of this compound.

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## References

- 1. AS-183, a novel inhibitor of acyl-CoA: cholesterol acyltransferase produced by *Scedosporium* sp. SPC-15549 - PubMed [pubmed.ncbi.nlm.nih.gov]
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